7-Fluoro-5-methylisoquinoline-1-carboxylic acid 7-Fluoro-5-methylisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17696481
InChI: InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(6)2-3-13-10(9)11(14)15/h2-5H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H8FNO2
Molecular Weight: 205.18 g/mol

7-Fluoro-5-methylisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC17696481

Molecular Formula: C11H8FNO2

Molecular Weight: 205.18 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-5-methylisoquinoline-1-carboxylic acid -

Specification

Molecular Formula C11H8FNO2
Molecular Weight 205.18 g/mol
IUPAC Name 7-fluoro-5-methylisoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C11H8FNO2/c1-6-4-7(12)5-9-8(6)2-3-13-10(9)11(14)15/h2-5H,1H3,(H,14,15)
Standard InChI Key SRHKAIAYFACDAG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1C=CN=C2C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The core structure of 7-fluoro-5-methylisoquinoline-1-carboxylic acid consists of a bicyclic aromatic system fused with a pyridine-like ring. Key substituents include:

  • Fluorine at the 7-position, which enhances electronegativity and influences intermolecular interactions.

  • Methyl group at the 5-position, contributing to steric effects and hydrophobic interactions.

  • Carboxylic acid at the 1-position, enabling hydrogen bonding and salt formation.

The SMILES notation Cc1cc(F)cc2c(C(=O)O)nccc12\text{Cc1cc(F)cc2c(C(=O)O)nccc12} precisely defines its atomic connectivity .

Molecular Properties

PropertyValue
Molecular FormulaC11H8FNO2\text{C}_{11}\text{H}_8\text{FNO}_2
Molecular Weight205.18 g/mol
CAS Number2060024-25-9
DensityNot Available
Boiling/Melting PointsNot Available

The absence of reported density and thermal stability data highlights the need for further experimental characterization .

Synthesis and Reactivity

Functional Group Reactivity

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation.

  • Fluorine: Enhances metabolic stability and modulates electronic effects.

  • Methyl Group: Influences solubility and steric hindrance in reactions.

Applications in Material Science

Coordination Chemistry

The carboxylic acid group enables chelation with metal ions, making the compound a candidate for designing metal-organic frameworks (MOFs) or catalysts.

Optoelectronic Materials

Fluorinated aromatic systems are used in organic light-emitting diodes (OLEDs) due to their electron-withdrawing properties. The methyl group may tune emission spectra by altering conjugation lengths .

Comparative Analysis with Analogues

CompoundKey Differences
8-Fluoro-5-methylisoquinoline-1-carbonitrileNitrile group instead of carboxylic acid; higher volatility.
5-Methylisoquinoline-1-carboxylic acidLacks fluorine; reduced electronegativity .

Challenges and Future Directions

Synthetic Optimization

Developing scalable routes with higher yields and milder conditions remains a priority. Catalytic asymmetric synthesis could enable access to enantiomerically pure forms.

Biological Screening

In vitro and in vivo studies are needed to validate hypothesized antimicrobial and anticancer activities. Structure-activity relationship (SAR) studies could guide further derivatization.

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